3-Ethoxy-2-formylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-2-formylbenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, featuring an ethoxy group at the third position and a formyl group at the second position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-formylbenzoic acid typically involves the ethylation of 2-formylbenzoic acid. One common method is the reaction of 2-formylbenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-2-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Ethoxy-2-carboxybenzoic acid.
Reduction: 3-Ethoxy-2-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-2-formylbenzoic acid depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, while the ethoxy group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formylbenzoic acid: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Ethoxybenzoic acid: Lacks the formyl group, limiting its reactivity in oxidation and reduction reactions.
4-Ethoxy-2-formylbenzoic acid: Similar structure but with different positional isomerism, affecting its chemical properties.
Uniqueness
3-Ethoxy-2-formylbenzoic acid is unique due to the presence of both the ethoxy and formyl groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10O4 |
---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
3-ethoxy-2-formylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-2-14-9-5-3-4-7(10(12)13)8(9)6-11/h3-6H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
FLJLPVVAQBWJRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.